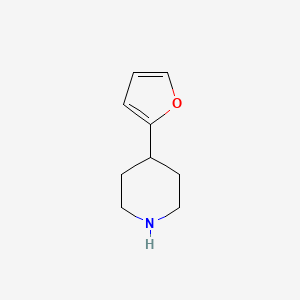

4-(Furan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWXUEJZTQGNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752965-76-7 | |

| Record name | 4-(furan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Furan 2 Yl Piperidine and Its Analogues

Strategies for Carbon-Carbon Bond Formation at the Piperidine (B6355638) 4-Position

A principal approach to the synthesis of 4-(furan-2-yl)piperidine involves the creation of a carbon-carbon bond at the 4-position of a pre-existing piperidine ring. This can be accomplished through nucleophilic additions and modern cross-coupling reactions.

Nucleophilic Addition and Substitution Reactions

Direct nucleophilic addition of a furan (B31954) moiety to a piperidine precursor at the 4-position presents challenges. Furan is an electron-rich aromatic heterocycle and is generally unreactive towards nucleophilic attack. quimicaorganica.orgimperial.ac.uk Consequently, strategies often involve the reaction of a nucleophilic piperidine precursor with an electrophilic furan derivative, or more complex multi-step sequences.

One viable, though indirect, strategy involves the nucleophilic addition to 3-substituted pyridinium salts. This method can lead to the formation of 2,3-disubstituted 1,2-dihydropyridines, which can subsequently be reduced to the corresponding piperidine derivatives. nih.gov While not a direct route to 4-substituted piperidines, this highlights a potential pathway for accessing substituted piperidine rings through nucleophilic addition to a pyridine (B92270) precursor.

A more general approach to N-aryl and N-heteroaryl piperidines utilizes Zincke imine intermediates, which are formed from the ring-opening of pyridinium salts. These intermediates can then undergo various transformations, including hydrogenation and nucleophilic additions, to afford substituted piperidines. acs.org This strategy, however, is more suited for substitution at the nitrogen atom rather than the 4-position of the piperidine ring. Given the electronic properties of furan, direct nucleophilic addition to form the C4-furan bond is not a commonly employed primary synthetic route.

Cross-Coupling Methodologies for Furan Integration (e.g., Suzuki-Miyaura, Buchwald)

Modern palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and are well-suited for the synthesis of this compound.

The Suzuki-Miyaura coupling reaction is a prominent method for this transformation. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govscispace.com For the synthesis of this compound, this could involve the reaction of a 4-halopiperidine derivative with a furan-2-boronic acid or ester, or conversely, a piperidine-4-boronic acid derivative with a 2-halofuran. The reaction of 4-iodopyridine with pyridine-4-boronic acid pinacol ester derivatives has been shown to proceed with high yields, demonstrating the feasibility of coupling at the 4-position of a nitrogen-containing heterocycle. researchgate.net A similar approach can be envisioned for furan-containing coupling partners.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl2 | dppf | --- | Dioxane | 100 | 5-89 | nih.gov |

| Pd2(dba)3 | (t-Bu)3PHBF4 | CsF | THF | RT | --- | beilstein-journals.org |

| Pd(PPh3)4 | PPh3 | NaOH | THF/water | 60 | 56 | beilstein-journals.org |

| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene or DME/H2O | 85-100 | --- | scispace.com |

| This table presents representative conditions for Suzuki-Miyaura coupling reactions involving heteroaryl compounds. |

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction, primarily used for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org While its primary application is not C-C bond formation, it is a crucial methodology for the synthesis of N-aryl and N-heteroaryl piperidines, which can be precursors or analogues of the target compound. The reaction couples an amine with an aryl or heteroaryl halide. rsc.orgresearchgate.net For example, piperidine can be coupled with various heteroaryl bromides. This highlights the power of palladium catalysis in constructing complex molecules involving piperidine and heteroaromatic rings.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(0) or Pd(II) salts | Phosphine or carbene | Various | Toluene, xylene, 1,4-dioxane | --- | --- | acsgcipr.org |

| This table presents general conditions for Buchwald-Hartwig amination reactions. |

Ring-Closing Strategies for Piperidine Formation Incorporating Furan Moieties

An alternative synthetic approach involves the construction of the piperidine ring itself from an acyclic precursor that already contains the furan moiety. This can be achieved through various cyclization strategies.

Tandem Cyclization Approaches (e.g., Prins, Aza-Prins-Ritter Reactions)

Tandem cyclization reactions offer an efficient means to construct complex cyclic systems in a single step. The Prins reaction and its nitrogen-containing variant, the aza-Prins reaction , are powerful methods for the synthesis of six-membered rings like piperidines. nih.gov

The Prins reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. researchgate.net By using a homoallylic amine containing a furan substituent, an aza-Prins cyclization can be initiated to form the piperidine ring with the furan group at the desired position. For instance, an N-tosyl-2-phenethylbut-3-en-1-amine can undergo a Prins cascade reaction to yield a trans-fused octahydrobenzo[f]isoquinoline derivative. dntb.gov.ua A similar strategy could be employed with a furan-containing homoallylic amine.

The aza-Prins-Ritter reaction is a tandem sequence that involves the cyclization of an unsaturated amine followed by trapping of the resulting carbocation with a nitrile. This methodology has been successfully used for the synthesis of pyrrolidine and piperidine derivatives. rsc.orgnih.gov The incorporation of a furan ring into the starting material would allow for the synthesis of furan-substituted piperidines through this cascade reaction.

| Reaction | Catalyst/Promoter | Key Intermediates | Product | Reference |

| Prins Cascade | Sc(OTf)3, TsOH | Oxocarbenium ion | Tetrahydropyran/Piperidine | dntb.gov.ua |

| Aza-Prins | NHC-Cu(I), ZrCl4 | Iminium ion | Piperidine | nih.gov |

| Aza-Prins-Ritter | Triflic acid | Carbocation | N-(piperidin-3-ylidenemethyl)acetamide | rsc.orgnih.gov |

| This table summarizes key features of Prins-type cyclization reactions for piperidine synthesis. |

Multicomponent Reaction Sequences for Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net

While a direct one-pot synthesis of this compound via an MCR is not widely reported, MCRs can be used to generate highly functionalized piperidine or furan precursors that can then be further elaborated to the target molecule. For instance, a four-component reaction involving an intermolecular Diels-Alder reaction has been used to synthesize complex piperidone scaffolds. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.comnih.govresearchgate.net This reaction has been employed in the synthesis of piperazine-based compounds. nih.gov By carefully choosing the starting materials, it is conceivable that a furan-containing component could be incorporated, leading to a precursor that could be cyclized to form a furan-substituted piperidine derivative. For example, a split-Ugi reaction has been used to generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov

Stereoselective Synthesis and Chiral Induction for this compound Systems

The development of stereoselective methods for the synthesis of this compound and its analogues is of significant importance, as the stereochemistry of such molecules often plays a crucial role in their biological activity. Several strategies can be employed to achieve chiral induction.

One approach is the use of a chiral pool , where a readily available enantiopure starting material is converted into the target molecule. For example, chitin-derived synthons have been used for the asymmetric synthesis of marine alkaloids. rsc.org A similar strategy could be envisioned starting from a chiral furan or piperidine precursor.

Asymmetric catalysis provides another powerful tool for enantioselective synthesis. This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, catalytic asymmetric [4+2] annulation of imines with allenes has been developed for the synthesis of piperidine derivatives. nih.gov Similarly, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine, using a chiral catalyst could provide enantiomerically enriched this compound. The asymmetric synthesis of warfarin and its analogs has been achieved using C2-symmetric squaramide-based primary diamines as organocatalysts in asymmetric addition reactions. rsc.org

Furthermore, ring expansion of a smaller, optically active cyclic precursor can be a viable strategy. For example, optically active 3-substituted piperidines have been prepared via the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.orgdongguk.edu

Finally, biocatalytic methods or classical resolution can be employed to separate enantiomers from a racemic mixture, providing access to the desired stereoisomer.

Advanced Spectroscopic and Crystallographic Characterization of 4 Furan 2 Yl Piperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. For 4-(Furan-2-yl)piperidine, the spectrum is characterized by distinct signals corresponding to the protons on both the furan (B31954) and piperidine (B6355638) rings.

The protons of the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H-5) is the most deshielded, usually observed as a multiplet around 7.50-7.44 ppm. The protons at positions 3 and 4 (H-3 and H-4) are also found in this region, with characteristic chemical shifts and coupling patterns that confirm their relative positions.

The protons on the piperidine ring resonate in the aliphatic region. The proton at the point of substitution, C-4, appears as a multiplet further downfield compared to other piperidine protons due to the influence of the adjacent furan ring. The axial and equatorial protons on the piperidine carbons (C-2, C-3, C-5, C-6) give rise to complex multiplets, often overlapping, in the upfield region of the spectrum. The specific chemical shifts and multiplicities are highly dependent on the solvent used and the nature of any substituents on the piperidine nitrogen.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Furan H-5 | 7.50-7.44 | m | CDCl₃ |

| Furan H-3 | 6.51-6.49 | m | CDCl₃ |

| Furan H-4 | 6.37-6.36 | m | CDCl₃ |

| Piperidine H-4 | 2.80-3.20 | m | CDCl₃ |

| Piperidine H-2, H-6 (axial) | 2.60-2.80 | m | CDCl₃ |

| Piperidine H-2, H-6 (equatorial) | 3.00-3.30 | m | CDCl₃ |

| Piperidine H-3, H-5 (axial) | 1.60-1.80 | m | CDCl₃ |

| Piperidine H-3, H-5 (equatorial) | 1.90-2.10 | m | CDCl₃ |

| NH (if unsubstituted) | 1.50-2.00 | br s | CDCl₃ |

Note: Chemical shifts are approximate and can vary based on substitution and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of this compound, signals for the furan carbons appear at lower field (higher ppm) compared to the piperidine carbons, consistent with their aromatic character.

The carbon atom of the furan ring attached to the piperidine ring (C-2) is typically found around 152 ppm. The other furan carbons (C-3, C-4, and C-5) resonate between 108 and 143 ppm. The piperidine carbons appear in the aliphatic region, with the substituted carbon (C-4) showing a chemical shift around 37 ppm, while the other carbons (C-2, C-3, C-5, C-6) are found further upfield.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Systems

| Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Furan C-2 | ~152 | DMSO |

| Furan C-5 | ~142 | DMSO |

| Furan C-3 | ~110 | DMSO |

| Furan C-4 | ~108 | DMSO |

| Piperidine C-4 | ~37 | DMSO |

| Piperidine C-2, C-6 | ~53-55 | DMSO |

| Piperidine C-3, C-5 | ~25-26 | DMSO |

Note: Chemical shifts are approximate and can vary based on substitution and experimental conditions.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Structural Elucidation (e.g., NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure, including stereochemistry. For complex this compound derivatives, 2D-NMR is often essential.

COSY (Correlation Spectroscopy) experiments are used to identify proton-proton couplings, establishing the connectivity of protons within the furan and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of substituents on the piperidine ring, such as confirming an axial or equatorial orientation, by observing through-space correlations between protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the FT-IR spectrum displays characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring appears as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the furan ring (aromatic) are observed above 3000 cm⁻¹, while those for the piperidine ring (aliphatic) appear just below 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are typically found in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the furan ether group is also prominent.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300-3500 | Medium |

| C-H Stretch (Furan) | 3100-3150 | Medium |

| C-H Stretch (Piperidine) | 2850-2950 | Strong |

| C=C Stretch (Furan Ring) | 1500-1600 | Medium-Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric functional groups. nih.gov

In the analysis of furan-containing compounds, Raman spectroscopy can provide detailed information about the vibrations of the heterocyclic ring. researchgate.net For this compound, the Raman spectrum would be expected to show characteristic bands for the furan ring breathing modes and C-H stretching vibrations. Studies on similar molecules like furan-2-carbaldehyde show that C=O-H bands are found at 3125, 2855, and 2719 cm⁻¹, while deformation vibrations for C-H bonds are observed at 1473 and 1466 cm⁻¹. mdpi.com The piperidine ring vibrations, such as the ring breathing mode and CH₂ twisting and wagging modes, would also be active in the Raman spectrum, providing data that complements the FT-IR analysis. iaea.orgunimore.it

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the study of this compound and its derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods. The high-energy process of EI-MS typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.

Upon ionization, the this compound system generates a molecular ion peak (M+) which confirms the molecular weight. The subsequent fragmentation is influenced by the stability of the resulting ions and neutral species. The fragmentation of hybrid molecules containing both furan and piperidine rings often proceeds via specific pathways. psecommunity.org For instance, the cleavage can be initiated at the N-containing piperidine ring or the furan moiety. psecommunity.org

Key fragmentation pathways observed in related systems include:

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to form characteristic ions. A common fragmentation involves the loss of ethylene (B1197577) (C2H4, 28 Da), which is a characteristic fragmentation pattern for piperidine rings. miamioh.edu Another significant fragmentation pathway for piperidines is the formation of an ion at m/z 84, corresponding to the loss of the substituent at the nitrogen atom, or the loss of a hydrogen atom to form an [M-1]+ ion. miamioh.edu

Furan Ring Fragmentation: The furan ring itself can fragment, although it is relatively stable. The fragmentation of the furan molecule can be wavelength-dependent in photoionization studies, leading to various smaller fragments. ed.ac.uk In typical EI-MS, cleavage of the C-O or C-C bonds within the furan ring can occur after the initial fragmentation of the more labile piperidine portion.

Cleavage at the Furan-Piperidine Linkage: The bond connecting the furan and piperidine rings can cleave, leading to ions corresponding to the isolated furan-containing fragment and the piperidine fragment.

In studies of N-substituted furan-piperidine hybrids, fragmentation often begins with the loss or fragmentation of the N-substituent, followed by the characteristic cleavages of the heterocyclic rings. psecommunity.org The interpretation of these patterns allows for the unambiguous identification of the core structure and the nature of its substituents.

Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, calculated based on its chemical formula C9H13NO. uni.lu

| Adduct | m/z |

| [M+H]+ | 152.10700 |

| [M+Na]+ | 174.08894 |

| [M-H]- | 150.09244 |

| [M+NH4]+ | 169.13354 |

| [M+K]+ | 190.06288 |

| [M]+ | 151.09917 |

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions that dictate the crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Single crystal X-ray diffraction analysis of this compound systems reveals detailed conformational features. The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain. nih.govnih.govresearchgate.net The furan ring, being an aromatic system, is essentially planar. pomona.edu The relative orientation of these two rings is a key structural parameter.

In related structures, such as 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine, the piperidine ring also exhibits a chair conformation, and variations in endocyclic torsion angles are attributed to crystal packing effects. core.ac.uk The bond lengths and angles within the furan and piperidine rings generally conform to standard values for similar heterocyclic systems. core.ac.ukrsc.org For example, the C-O bond length in furan is typically around 1.36-1.37 Å, while the C=C bonds are approximately 1.35 Å and the C-C bond is about 1.44 Å. pomona.edu Within the piperidine ring, C-N bond lengths are typically in the range of 1.47-1.49 Å, and C-C bond lengths are around 1.52-1.54 Å. rsc.org

Table 2: Representative Bond Lengths and Angles for Furan and Piperidine Moieties from Crystallographic Data of Analogous Compounds

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Furan Ring | C-O | ~1.37 Å |

| C=C | ~1.35 Å | |

| C-C | ~1.44 Å | |

| C-O-C Angle | ~106° | |

| C-C-O Angle | ~111° | |

| Piperidine Ring | C-N | ~1.48 Å |

| C-C | ~1.53 Å | |

| C-N-C Angle | ~112° | |

| C-C-C Angle | ~111° |

Note: These are generalized values based on data from various furan and piperidine-containing crystal structures and may vary slightly in the specific this compound system.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. nih.govresearchgate.netiucr.orgnih.gov By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds, van der Waals forces, and other interactions.

For piperidine-containing structures, the crystal packing is often dominated by hydrogen bonds and van der Waals interactions. nih.gov In derivatives where the piperidine nitrogen is protonated or substituted, C-H···O, C-H···N, and N-H···O/N hydrogen bonds can be significant. nih.govnih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net

Table 3: Example Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Substituted Piperidine Derivative This table shows a typical distribution of intermolecular contacts for a related heterocyclic system, illustrating the quantitative insights gained from Hirshfeld analysis. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 73.2% |

| C···H / H···C | 18.4% |

| O···H / H···O | 8.4% |

Computational Chemistry and Theoretical Investigations of 4 Furan 2 Yl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 4-(Furan-2-yl)piperidine. These methods, rooted in the principles of quantum mechanics, allow for the determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules with a high degree of accuracy. By approximating the electron density of a molecule, DFT calculations can identify the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. For this compound, a geometry optimization would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G*.

The optimization would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the piperidine (B6355638) ring would adopt a chair conformation, as this minimizes steric and torsional strain. The furan (B31954) ring, being a bulky substituent, would preferentially occupy an equatorial position on the piperidine ring to further enhance stability.

Illustrative Optimized Geometrical Parameters for this compound (Equatorial Conformer)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(4) | C(7) | - | ~1.51 |

| Bond Length | C(2) | N(1) | - | ~1.47 |

| Bond Angle | C(2) | N(1) | C(6) | ~111.5 |

| Bond Angle | C(3) | C(4) | C(5) | ~110.8 |

| Dihedral Angle | C(2) | C(3) | C(5) | C(6) |

| Note: This data is illustrative and based on typical values for 4-arylpiperidines. Specific values for this compound would require a dedicated computational study. |

Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide valuable information about the electronic structure of this compound.

These calculations can be used to determine the molecule's total energy, orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the piperidine ring allows for different spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The piperidine ring, much like cyclohexane, can exist in several conformations, including the chair, boat, and twist-boat forms. The chair conformation is overwhelmingly the most stable due to its staggered arrangement of bonds, which minimizes torsional strain. For this compound, the chair conformer is expected to be the global minimum on the potential energy surface.

A Potential Energy Surface (PES) map can be generated by systematically changing key dihedral angles within the molecule and calculating the energy at each point. This map would illustrate the energy landscape of the molecule, showing the low-energy valleys corresponding to stable conformers and the higher-energy hills representing the transition states between them. The energy difference between the chair and boat conformers of substituted piperidines is typically in the range of 5-7 kcal/mol.

The presence of the furan-2-yl substituent at the 4-position of the piperidine ring has a significant impact on its conformational preferences. In the chair conformation, the substituent can be in either an axial or an equatorial position. Due to steric hindrance, the bulky furan group will strongly favor the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational methods can provide a range of descriptors that quantify this reactivity.

The energies of the HOMO and LUMO are particularly important. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Mulliken population analysis is a method for assigning partial charges to each atom in a molecule. This provides insight into the distribution of electron density and can help identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the furan ring are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atom on the piperidine nitrogen is likely to have a positive partial charge.

Illustrative Electronic Properties for this compound

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 1.2 eV |

| HOMO-LUMO Gap | ~ 7.7 eV |

| Dipole Moment | ~ 1.8 D |

| Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require a dedicated computational study. |

Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| N(1) (piperidine) | ~ -0.45 |

| H (on N1) | ~ +0.25 |

| C(4) (piperidine) | ~ -0.10 |

| O(1') (furan) | ~ -0.30 |

| C(2') (furan) | ~ +0.15 |

| Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require a dedicated computational study. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. For many organic molecules, this gap is a key factor in determining their electronic transitions and chemical behavior.

While computational studies on related structures, such as 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, have utilized FMO analysis to determine their electronic properties, specific HOMO and LUMO energy values for this compound are not available in the reviewed literature. nih.gov A detailed FMO analysis would be necessary to quantify its kinetic stability and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. MEP maps use a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For various furan and piperidine derivatives, MEP analyses have successfully identified the reactive centers. researchgate.netresearchgate.net For instance, in similar compounds, the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring are often identified as regions of negative potential. However, a specific MEP map for this compound, which would precisely delineate its sites of electrophilic and nucleophilic susceptibility, is not documented in the available research.

Mulliken and Natural Charge Distributions

The distribution of atomic charges within a molecule is fundamental to understanding its polarity and reactivity. Both Mulliken and Natural Population Analysis (NPA) are computational methods used to assign partial charges to individual atoms. These charge distributions provide insights into the electrostatic interactions within the molecule and with other chemical species.

Studies on analogous compounds have reported detailed Mulliken and natural charge distributions, which have been instrumental in interpreting their chemical behavior. researchgate.net A similar analysis for this compound would be required to understand the charge distribution across its furan and piperidine rings and to predict its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and the stability of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy. These interactions, particularly the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent antibonding orbital, are crucial for understanding molecular stability.

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate spectroscopic data, including UV-Vis and infrared (IR) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectroscopic bands.

For instance, TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption bands, providing information on the excitation energies and oscillator strengths. nih.gov Similarly, simulated IR spectra can help in the identification of characteristic vibrational modes. While computational spectroscopic studies have been conducted for furan and piperidine derivatives, a direct comparison of calculated and experimental spectra for this compound is not available in the literature. globalresearchonline.netmdpi.com

Thermodynamic Properties and Reactivity Prediction

Computational chemistry also allows for the calculation of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity and equilibrium of chemical reactions. nih.gov Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative prediction of a molecule's reactivity. chemrevlett.com

While thermodynamic and reactivity studies have been performed on related compounds, a dedicated computational investigation into the thermodynamic properties and reactivity of this compound is needed to fully characterize its chemical behavior. researchgate.netresearchgate.net

Chemical Transformations and Derivatization Strategies for the 4 Furan 2 Yl Piperidine Core

Functionalization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization due to its nucleophilicity. Common strategies involve reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds, such as acylation, alkylation, amidation, and sulfonamidation. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. mdpi.comresearchgate.net

Acylation of the piperidine nitrogen in 4-(furan-2-yl)piperidine derivatives is a straightforward and widely used method for introducing a variety of substituents. This reaction typically involves treating the parent compound with acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole can be readily acylated by reacting them with various substituted benzoyl chlorides. researchgate.net This approach allows for the introduction of diverse aromatic and aliphatic acyl groups.

Another common acylation involves the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is valuable in multi-step syntheses. This is typically achieved using di-tert-butyl dicarbonate, resulting in products such as tert-butyl this compound-1-carboxylate. nih.gov

Alkylation reactions, while not as extensively detailed in the provided context for this specific core, follow standard procedures for N-alkylation of secondary amines, utilizing alkyl halides or reductive amination protocols to introduce alkyl substituents.

Table 1: Examples of Acylation Reactions at the Piperidine Nitrogen

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Substituted benzoyl chloride | (4-(2-(Furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(phenyl)methanone derivatives | researchgate.net |

Amidation and sulfonamidation introduce amide and sulfonamide functionalities, respectively, onto the piperidine nitrogen. These groups can act as hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with biological targets.

Sulfonamidation can be achieved by reacting the piperidine nitrogen with sulfonyl chlorides. For example, the synthesis of 4-(4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carbonyl)benzenesulfonamide has been reported, demonstrating the successful installation of a sulfonamide group. researchgate.net The synthesis of sulfonamides is a well-established area of medicinal chemistry, with numerous methods available for their preparation from amines and sulfonyl chlorides or other reagents. ekb.eg

Amidation reactions can be performed using various coupling agents. The HATU reagent is mentioned in the synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, indicating its utility in forming amide bonds under mild conditions. researchgate.net

Table 2: Examples of Sulfonamidation Reactions at the Piperidine Nitrogen

| Starting Material | Reagent | Product | Reference |

|---|

Reactivity of the Furan (B31954) Ring in this compound Systems

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to a range of chemical transformations. Its reactivity allows it to serve as a versatile synthon in organic synthesis. acs.org The presence of the piperidine substituent at the C2 position influences the regioselectivity of these reactions.

Due to its π-rich nature, the furan ring readily undergoes electrophilic substitution reactions. chemicalbook.comorientjchem.org The reaction is significantly faster than in benzene. chemicalbook.com Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate is better stabilized by resonance. chemicalbook.comquora.comscribd.com In the this compound system, since the C2 position is already substituted, electrophilic substitution is directed to the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.compharmaguideline.com However, Friedel-Crafts reactions on furan can be challenging due to the ring's sensitivity to strong Lewis acids, which can cause polymerization. scribd.comstackexchange.com Milder catalysts are often required for successful acylation or alkylation. stackexchange.comzenodo.org

Nucleophilic substitution on the furan ring is less common and typically requires the presence of a good leaving group (like a halogen) and often an electron-withdrawing group to activate the ring. pharmaguideline.comedurev.in 2-Halofurans can react with nucleophiles like piperidine at high temperatures. edurev.in

The furan moiety can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The furan ring is sensitive to various oxidizing agents. nih.gov Oxidation can lead to ring-opening, forming reactive intermediates like cis-enediones. nih.gov Depending on the reagents and conditions, furan derivatives can be converted into 1,4-dicarbonyl compounds, carboxylic acids, or butenolides. researchgate.net For example, treatment with reagents like N-bromosuccinimide (NBS) or singlet oxygen can oxidize the furan to a reactive keto-enal intermediate. ugent.be Vapor-phase catalytic oxidation over vanadium-based catalysts can convert furan into maleic acid or maleic anhydride. researchgate.net This reactivity highlights the potential of the furan ring to act as a masked 1,4-dicarbonyl functionality.

Reduction: Catalytic hydrogenation of the furan ring leads to the corresponding saturated tetrahydrofuran derivative. acs.org This transformation is a common strategy to convert the planar, aromatic furan into a more flexible, three-dimensional tetrahydrofuran ring, which is a prevalent motif in many natural products. acs.org However, simple furans can be difficult to reduce without ring opening, and sometimes specific substrates like furoic acid are used to achieve conversion to dihydrofurans. pharmaguideline.com

Modifications at the Piperidine C4 Position and Subsequent Derivatization

Direct functionalization of the C-H bonds of a saturated piperidine ring is a challenging but valuable synthetic strategy. nih.govnih.gov The C4 position is sterically the most accessible position on the piperidine ring, but it is electronically deactivated compared to the C2 position, which is activated by the adjacent nitrogen atom. nih.govresearchgate.net

Achieving regioselectivity for the C4 position often requires specific synthetic approaches. One strategy involves the use of rhodium-catalyzed C-H insertion reactions. The site selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, while N-Boc or N-brosyl protected piperidines tend to yield C2-functionalized products, using a more electron-withdrawing N-α-oxoarylacetyl group can sterically shield the C2 position and direct the functionalization to the C4 position with high selectivity. nih.govresearchgate.net

While these methods have been demonstrated for general piperidine systems, they represent a viable, albeit advanced, strategy for introducing substituents directly at the C4 carbon of the this compound core, enabling subsequent derivatization of the newly installed functional group.

Molecular Design, Scaffold Applications, and Structure Activity Relationship Sar Methodologies for 4 Furan 2 Yl Piperidine Analogues

Role as an Organic Building Block in Complex Chemical Synthesis

The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous bioactive natural products and pharmaceuticals. Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is a fundamental scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The combination of these two key heterocycles in the form of 4-(Furan-2-yl)piperidine creates a valuable and versatile molecular scaffold for the construction of more complex chemical entities with potential biological activities.

One of the significant aspects of utilizing this compound in synthesis is its connection to renewable resources. Furfural (B47365), a key platform chemical derived from biomass, can be a starting material for the synthesis of furan-containing compounds, including piperidines. This positions this compound as a bio-based building block, contributing to the development of more sustainable synthetic routes in the pharmaceutical and chemical industries. The synthesis of piperidines from furfural can be achieved through reductive amination processes, highlighting a direct pathway from a renewable feedstock to a valuable synthetic intermediate. nih.gov

The utility of this compound as a building block lies in the distinct reactivity of its constituent furan and piperidine rings. The furan ring can participate in various transformations, including cycloaddition reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. The piperidine nitrogen offers a handle for N-alkylation, acylation, and other modifications, enabling the exploration of structure-activity relationships by systematically altering the substitution pattern on the nitrogen atom. This dual reactivity makes this compound a powerful tool for generating libraries of diverse compounds for drug discovery and materials science.

Design Principles for Furan-Piperidine Hybrid Scaffolds

The design of hybrid molecules incorporating both furan and piperidine rings is a strategic approach in medicinal chemistry aimed at combining the favorable properties of each scaffold to create novel compounds with enhanced biological activity, selectivity, and pharmacokinetic profiles. The furan-piperidine hybrid scaffold serves as a versatile template that can be rationally modified to interact with a wide range of biological targets.

A key design principle revolves around the concept of privileged scaffolds. Both furan and piperidine are considered privileged structures due to their frequent appearance in bioactive compounds. By combining these two scaffolds, medicinal chemists aim to create new molecules that can interact with multiple biological targets or exhibit improved properties compared to molecules containing only one of the individual scaffolds. The relative orientation of the furan and piperidine rings, as well as the nature and position of substituents on both rings, are critical parameters that are systematically varied during the design process to optimize interactions with the target protein.

Another important design consideration is the introduction of chirality. Chiral piperidine scaffolds are particularly prevalent in active pharmaceuticals. researchgate.netdoaj.org The stereochemistry at the C4 position of the piperidine ring, where the furan group is attached, can significantly influence the biological activity of the resulting molecule. The synthesis of enantiomerically pure this compound analogues allows for the exploration of stereospecific interactions with the target, which can lead to improved potency and reduced off-target effects. The spatial arrangement of the furan ring relative to the piperidine core in different stereoisomers can dictate the binding orientation within a protein's active site.

Furthermore, the furan ring itself offers opportunities for bioisosteric replacement and scaffold hopping. The furan moiety can be used as a bioisostere for other aromatic or heteroaromatic rings, allowing for the fine-tuning of electronic and steric properties to improve target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics. The ability to modify the furan ring through various chemical reactions provides a platform for generating a diverse set of analogues with a wide range of physicochemical properties.

Computational Approaches in Molecular Design and Optimization

Computational methods play a crucial role in the rational design and optimization of this compound analogues. These in silico techniques provide valuable insights into ligand-target interactions, predict biological activity, and guide the synthesis of new compounds with improved properties, thereby accelerating the drug discovery process.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely employed in the design of this compound analogues to understand how these molecules interact with their biological targets at the molecular level. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For instance, in the design of novel inhibitors, molecular docking studies can be used to place this compound analogues into the active site of a target enzyme or receptor. The docking results can reveal the binding mode of the ligand and highlight which functional groups are essential for activity. This information is invaluable for designing new analogues with modifications that are predicted to enhance binding affinity and selectivity. For example, docking studies of furan-containing compounds have been used to predict their binding energies and interactions with various protein targets. laurinpublishers.comresearchgate.netnih.govasianpubs.org

Below is a table summarizing representative data from molecular docking studies of furan and piperidine-containing compounds, illustrating the types of interactions and binding energies that can be predicted.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Furan-pyrazole piperidine derivatives | Akt1 | Not specified | Not specified |

| 2-(Furan-2-yl)quinazolin-4-one derivatives | EGFR Tyrosine Kinase | Not specified | Not specified |

| 5-[(Furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives | PPARγ | -9.02 | TYR473, SER289, HIS323 |

This table is for illustrative purposes and the data is based on similar compound classes as direct data for this compound was not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to understand the effect of different substituents on their biological potency.

In a typical QSAR study, a set of this compound analogues with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity.

These models can then be used to predict the activity of new analogues before they are synthesized, allowing researchers to prioritize the most promising candidates for synthesis and testing. QSAR studies on piperidine and furan derivatives have been successfully used to develop predictive models for various biological activities. nih.govnih.gov For example, a QSAR study on furan-pyrazole piperidine derivatives developed a robust model for predicting their Akt1 inhibitory activity. nih.gov

The following table provides an example of the types of descriptors that might be used in a QSAR model for this compound analogues.

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Branching and connectivity of the molecule |

Elucidation of Structural Features and Their Influence on Molecular Recognition and Interactions

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the specific interactions they form with their biological targets. The elucidation of these structural features and their influence on molecular recognition is a cornerstone of structure-activity relationship (SAR) studies.

The furan ring, with its planar geometry and electron-rich nature, can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor. The position and nature of substituents on the furan ring can modulate its electronic properties and steric profile, thereby influencing its binding affinity and selectivity.

The piperidine ring, which typically adopts a chair conformation, provides a three-dimensional scaffold that can position substituents in specific spatial orientations. The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding site. Substituents on the piperidine ring can also engage in hydrophobic or other interactions with the target protein. The stereochemistry of the piperidine ring, as mentioned earlier, is often a critical determinant of biological activity.

SAR studies on analogues of this compound systematically explore the effects of modifying different parts of the molecule. For example, a series of compounds might be synthesized with different substituents on the furan ring, the piperidine nitrogen, or other positions of the piperidine ring. The biological activity of these compounds is then measured, and the results are analyzed to identify trends. This information helps to build a comprehensive understanding of the structural requirements for optimal activity. For instance, SAR studies on melanocortin subtype 4 receptor agonists with a 4-alkyl piperidine core have revealed the importance of the nature of the alkyl substituent for functional potency. nih.gov

The following table summarizes the key structural features of the this compound scaffold and their potential roles in molecular recognition.

| Structural Feature | Potential Interactions | Influence on Activity |

| Furan Ring | π-π stacking, hydrogen bond acceptor | Modulates binding affinity and selectivity |

| Piperidine Ring | Hydrophobic interactions, conformational rigidity | Provides a 3D scaffold for substituent positioning |

| Piperidine Nitrogen | Hydrogen bond donor/acceptor, ionic interactions | Can be crucial for anchoring the ligand in the binding site |

| Substituents on Furan/Piperidine | Various non-covalent interactions | Fine-tunes potency, selectivity, and pharmacokinetic properties |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current research landscape for 4-(furan-2-yl)piperidine is primarily situated within the broader exploration of furan (B31954) and piperidine (B6355638) derivatives for various therapeutic applications. While dedicated studies on the parent this compound molecule are not extensive, research on analogous structures provides significant insights into its potential.

Key findings in related research areas highlight the promise of this scaffold:

Anticancer and Anti-inflammatory Potential: Furan and piperidine derivatives have independently shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. utripoli.edu.ly Hybrid molecules that combine these two rings are being explored for enhanced or novel therapeutic properties. For instance, studies on furan-pyrazole piperidine derivatives have identified compounds with potent inhibitory activity against protein kinase B (Akt1) and significant antiproliferative effects on human ovarian and colon cancer cell lines.

Enzyme Inhibition: The structural motifs of furan and piperidine are present in various enzyme inhibitors. For example, benzofuran-piperazine hybrids have been designed as novel CDK2 inhibitors for cancer therapy, and piperidine derivatives have been investigated as inhibitors for a range of other enzymes. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing new enzyme inhibitors.

Versatility as a Chemical Scaffold: The furan nucleus is recognized as an important element in drug discovery, with its incorporation being a key strategy for developing new chemotherapeutic agents. researchgate.netresearchgate.net The piperidine ring is one of the most prevalent heterocyclic structures in pharmaceuticals, contributing to the development of drugs across more than twenty classes. nih.gov The combination of these two privileged scaffolds in this compound offers a versatile platform for creating diverse molecular architectures.

| Scaffold Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Furan-Pyrazole Piperidine Derivatives | Anticancer (Akt1 Inhibition) | Good inhibitory activity against Akt1 and antiproliferative effects on OVCAR-8 and HCT116 cell lines. | researchgate.net |

| Benzofuran-Piperazine Hybrids | Anticancer (CDK2 Inhibition) | Designed as novel type II CDK2 inhibitors with promising cytotoxic activities. | nih.govresearchgate.net |

| General Furan Derivatives | Antimicrobial, Antidepressant, Anti-inflammatory | Broad spectrum of activities, with minor structural modifications leading to significant changes in biological function. | utripoli.edu.lyresearchgate.net |

| General Piperidine Derivatives | Anticancer, Antipsychotic, Analgesic | Present in over twenty classes of pharmaceuticals and a key component in many natural alkaloids. | nih.gov |

Identification of Research Gaps and Emerging Synthetic Challenges

Despite the potential of the this compound scaffold, several research gaps and synthetic challenges remain. A significant gap is the limited number of studies focusing specifically on the synthesis and functionalization of the parent this compound molecule.

Emerging synthetic challenges include:

Stereoselective Synthesis: The creation of specific stereoisomers of substituted piperidines is a persistent challenge in organic synthesis. Developing methods for the stereocontrolled synthesis of this compound derivatives is crucial for investigating their structure-activity relationships.

Cost-Effective and Efficient Synthesis: Traditional methods for synthesizing piperidines can be lengthy and expensive, often requiring multiple steps and the use of costly precious metal catalysts. news-medical.net There is a need for more efficient, scalable, and cost-effective synthetic routes to this compound and its analogs.

Novel Synthetic Methodologies: Recent advances in synthetic chemistry, such as combining biocatalytic C-H oxidation with radical cross-coupling, offer promising avenues for streamlining the synthesis of complex piperidines. news-medical.net Applying these modern techniques to the synthesis of this compound could significantly accelerate the exploration of its chemical space. Another innovative approach is the synthesis of piperidines from biomass-derived furfural (B47365), which presents a sustainable route to this important class of compounds.

Prospective Areas for Advanced Computational Modeling and Rational Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds based on the this compound scaffold.

Prospective areas for computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to build predictive models for the biological activity of this compound derivatives. By correlating structural features with activity, these models can guide the design of new compounds with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding interactions between this compound derivatives and their biological targets. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of next-generation molecules with enhanced binding affinity.

Pharmacophore-Based Virtual Screening: Virtual screening of compound libraries using a pharmacophore model derived from the this compound scaffold can rapidly identify new hit compounds for a variety of biological targets.

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity of new derivatives. | Guidance for synthesizing compounds with enhanced potency. | researchgate.net |

| Molecular Docking | Simulating binding modes of ligands to target proteins. | Understanding key interactions for rational drug design. | nih.govnih.gov |

| Molecular Dynamics Simulations | Analyzing the dynamic behavior of ligand-protein complexes. | Assessing the stability of binding and informing on conformational changes. | nih.gov |

| Virtual Screening | Identifying novel hit compounds from large chemical libraries. | Accelerating the discovery of new lead compounds. |

Potential for Novel Chemical Entities and Scaffold Development in Materials and Chemical Biology

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in materials science and chemical biology.

Functional Materials: Furan-based polymers are being investigated for various applications, including as sustainable materials for biomedical engineering. The incorporation of the this compound moiety into polymer backbones could lead to novel materials with tailored properties for applications such as tissue engineering scaffolds.

Chemical Probes: The development of chemical probes is essential for studying biological systems. nih.gov Furan-modified nucleic acids have been developed as fluorescent probes, and the this compound scaffold could be used to create novel probes for imaging and sensing applications in chemical biology. The furan moiety's ability to participate in reversible crosslinking reactions could be exploited in the design of responsive probes. rsc.org

Scaffold for Combinatorial Chemistry: The this compound core can serve as a versatile scaffold for the construction of diverse compound libraries. The distinct reactivity of the furan and piperidine rings allows for selective functionalization, enabling the generation of a wide range of novel chemical entities for high-throughput screening in drug discovery and materials science.

Q & A

Basic: What are the common synthetic routes for preparing 4-(Furan-2-yl)piperidine derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via Knoevenagel condensation , where benzaldehydes react with cyanoacetate esters in the presence of piperidine as a catalyst. For example, substituted benzaldehydes are condensed with isopropyl cyanoacetate under reflux in toluene, followed by purification via column chromatography . Modifications to the piperidine or furan substituents can be achieved through nucleophilic substitution or cross-coupling reactions. Yield optimization often requires controlling reaction temperature, solvent polarity, and catalyst loading.

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound-based IDE activators?

Methodological Answer:

SAR studies should systematically vary substituents on the piperidine and furan moieties while testing IDE activation efficacy using in vitro enzymatic assays. For instance:

- Replace the furan ring with other heterocycles (e.g., thiophene) to assess electronic effects.

- Modify the piperidine nitrogen with alkyl or aryl groups to probe steric and hydrogen-bonding interactions.

- Use dose-response curves (e.g., SP1 and FRET1 substrates) to quantify activation potency and maximal efficacy. Evidence shows that 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine derivatives exhibit enhanced activation (up to 500% for FRET1) compared to analogs with bulkier substituents .

Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring conformations. For example, coupling constants in H NMR can distinguish axial/equatorial piperidine protons.

- X-ray Crystallography : Resolves 3D structures, particularly for chiral derivatives. A study on 4-oxopiperidine analogs used crystallography to confirm chair conformations and substituent orientations .

- Mass Spectrometry (HRMS) : Validates molecular formulas and detects fragmentation patterns indicative of functional groups.

Advanced: What computational methods predict the electronic properties and reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Becke’s hybrid functional (e.g., B3LYP) is widely used for thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding dynamics, such as IDE activation, by modeling interactions between the piperidine-furan scaffold and enzyme active sites.

- QSAR Models : Relate substituent descriptors (e.g., logP, polarizability) to bioactivity using multivariate regression or machine learning.

Methodological: How should researchers resolve conflicting data in enzymatic activation assays involving this compound analogs?

Methodological Answer:

- Substrate Specificity Testing : Conflicting activation levels (e.g., 200% for SP1 vs. 500% for FRET1 ) may arise from substrate-dependent effects. Test multiple substrates to isolate compound-specific behavior.

- Replicate Assays : Ensure statistical power (n ≥ 3) and include positive/negative controls (e.g., IDE inhibitors).

- Dose-Response Analysis : Calculate EC values to distinguish potency differences from assay variability.

- Structural Validation : Confirm compound purity via HPLC or X-ray crystallography to rule out degradation artifacts.

Safety: What are the key handling protocols for this compound derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Toxicity Mitigation : Derivatives may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes ). Avoid skin contact; wash immediately with soap/water.

- Spill Management : Absorb liquids with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation.

Advanced: How can researchers design in vivo studies to evaluate the neuroprotective potential of this compound derivatives?

Methodological Answer:

- Animal Models : Use transgenic mice (e.g., Alzheimer’s disease models) to assess cognitive improvement via Morris water maze or novel object recognition tests.

- Dosage Regimen : Administer derivatives intraperitoneally at 10–50 mg/kg/day, based on prior in vitro EC values. Monitor plasma stability and blood-brain barrier penetration via LC-MS.

- Biomarker Analysis : Quantify IDE activity in brain homogenates and correlate with amyloid-β levels. Include sham and vehicle control groups to isolate compound effects.

Methodological: What frameworks guide rigorous hypothesis formulation for this compound research?

Methodological Answer:

- PICO Framework : Define Population (e.g., enzyme systems), Intervention (compound derivatives), Comparison (existing activators), and Outcome (activation efficacy).

- FINER Criteria : Ensure hypotheses are Feasible (adequate synthetic routes), Interesting (novel bioactivity), Novel (unexplored substituents), Ethical (safe handling), and Relevant (therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.